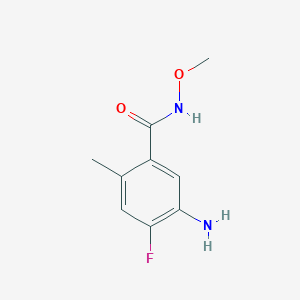

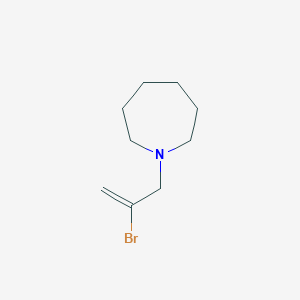

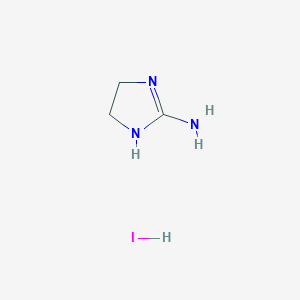

![molecular formula C5H5N5 B3148820 [1,2,4]Triazolo[4,3-b]pyridazin-8-amine CAS No. 6583-39-7](/img/structure/B3148820.png)

[1,2,4]Triazolo[4,3-b]pyridazin-8-amine

Overview

Description

“[1,2,4]Triazolo[4,3-b]pyridazin-8-amine” is a chemical compound with the molecular formula C5H5N5 . It has an average mass of 135.127 Da and a monoisotopic mass of 135.054489 Da .

Synthesis Analysis

The synthesis of “this compound” and its derivatives has been the subject of various studies . For instance, one study discussed the design, synthesis, and crystallographic studies of new substituted triazolo[4,3-b]pyridazin-8-amine derivatives as tankyrase inhibitors . Another study proposed a two-step route to a wide range of new derivatives of 1,8-disubstituted bis[1,2,4]triazolo[4,3-b:3′,4′-f][1,2,4,5]tetrazines starting with the readily available 3,6-dihydrazinyl-1,2,4,5-tetrazine and the corresponding aldehydes .Molecular Structure Analysis

The molecular structure of “this compound” can be found in various chemical databases . The compound has a unique structure that allows it to interact with different target receptors.Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and varied. For example, one study discussed the Dimroth rearrangement, which incorporates protonation of the nitrogen atom of a pyrimidine derivative with the formation of intermediate A, ring opening (intermediate B), tautomerization with the H-shift (intermediate C) in the 1,2,4-triazole ring, ring closure (intermediate D), and deprotonation to isomeric [1,2,4]triazolo[1,5-c]pyrimidine .Physical and Chemical Properties Analysis

“this compound” has a molecular formula of CHN, an average mass of 135.127 Da, and a monoisotopic mass of 135.054489 Da . More detailed physical and chemical properties can be found in chemical databases .Scientific Research Applications

Synthesis and Structural Studies

- Synthesis Processes : The compound has been the focus of various synthesis studies. For instance, N. Peet (1984) investigated the reactions of secondary amines with trichloropyridazine, leading to the synthesis of 7-(1-pyrrolidinyl)-1,2,4-triazolo[4,3-b]pyridazine, a target compound of the investigation (Peet, 1984).

- Structural Characterization : L. Dymińska et al. (2022) described the structural and spectroscopic properties of 1,2,4-triazolo[4,3-a]pyridin-3-amine, highlighting its FTIR and FT-Raman spectrum, molecular structure, and vibrational spectra using advanced computational methods (Dymińska et al., 2022).

Biological and Chemical Properties

- Bio-medicinal Applications : N. M. Gandikota et al. (2017) emphasized the significance of triazolo pyridines, including [1,2,4]Triazolo[4,3-a]pyridine, in bio-medicinal chemistry due to their wide range of biological activities, such as antimicrobial, antiviral, and anticonvulsant properties (Gandikota et al., 2017).

- Energetic Material Properties : In 2021, S. Chen et al. utilized [1,2,4]triazolo[4,3-b]pyridazine to construct new low-sensitivity high-energy materials, demonstrating their potential in explosive applications due to their high detonation velocities and pressures combined with low sensitivities and good thermostability (Chen et al., 2021).

Applications in Synthesis of Other Compounds

- Rapid Analogue Synthesis : I. Collins et al. (2000) devised a method for the rapid analogue synthesis of biologically active triazolo[4,3-b]pyridazines, offering a versatile approach for synthesizing a variety of compounds with potential biological activity (Collins et al., 2000).

- Facile Synthesis Techniques : Z. Arghiani et al. (2015) reported on the facile synthesis of new [1,2,4]triazolo[4,3-b]pyridazines using cyclocondensation and oxidative cyclization, further expanding the scope of compounds that can be synthesized using this moiety (Arghiani et al., 2015).

Properties

IUPAC Name |

[1,2,4]triazolo[4,3-b]pyridazin-8-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5/c6-4-1-2-8-10-3-7-9-5(4)10/h1-3H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQGGJIKNMDSGEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NN=CN2N=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50984321 | |

| Record name | [1,2,4]Triazolo[4,3-b]pyridazin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50984321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6583-39-7 | |

| Record name | NSC75294 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,2,4]Triazolo[4,3-b]pyridazin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50984321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

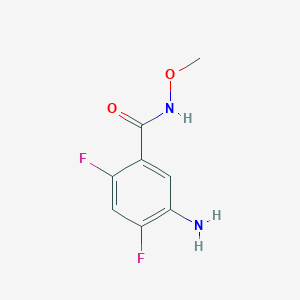

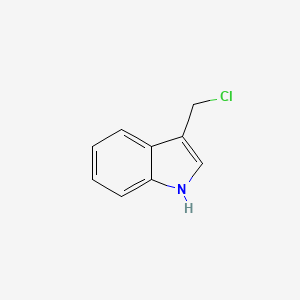

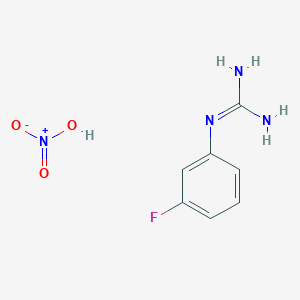

![1-[4-(3-Bromopropoxy)phenyl]ethanone](/img/structure/B3148748.png)

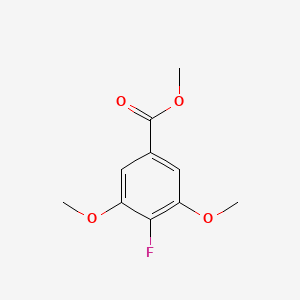

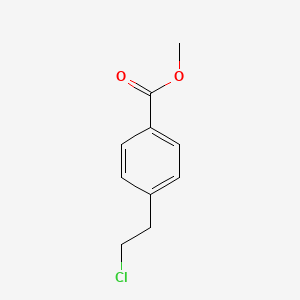

![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide](/img/structure/B3148797.png)

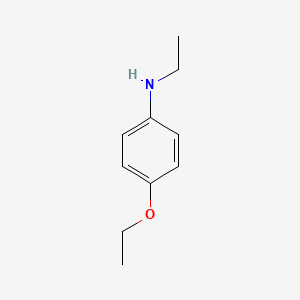

![N-[2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-ethyl]-4-methyl-benzamide](/img/structure/B3148803.png)